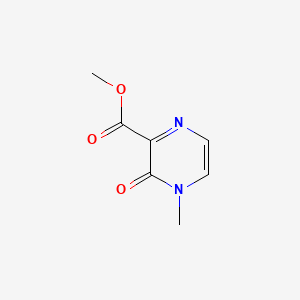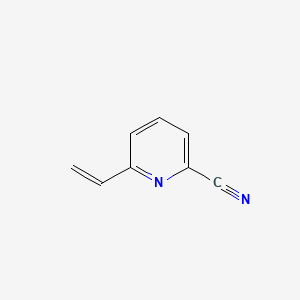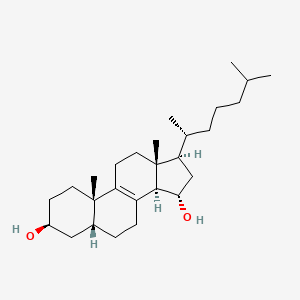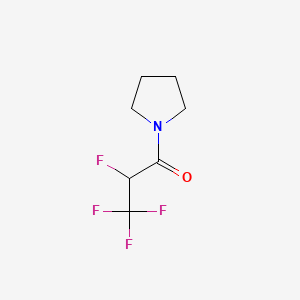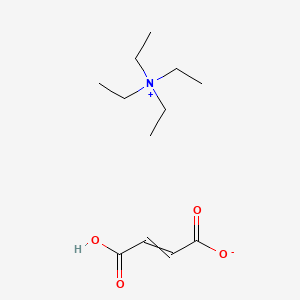
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, also known as TEA-CPA, is a quaternary ammonium compound that has gained attention in the scientific community due to its potential applications in biochemical research. TEA-CPA is a zwitterionic molecule that possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This unique structure allows TEA-CPA to act as a buffer in biological systems, which makes it a valuable tool for studying the biochemical and physiological effects of various compounds.
Mécanisme D'action
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate acts as a buffer in biological systems by maintaining a stable pH. The positively charged quaternary ammonium group of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can interact with negatively charged molecules, such as proteins and nucleic acids, while the negatively charged carboxylate group can interact with positively charged molecules, such as metal ions. This allows N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate to stabilize the charge distribution in biological systems, which helps to maintain a stable pH.
Effets Biochimiques Et Physiologiques
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been shown to have a number of biochemical and physiological effects. For example, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by binding to the active site of the enzyme. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has also been shown to stabilize the structure of proteins, which can help to prevent denaturation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also a versatile reagent that can be used in a variety of applications, including protein purification, enzyme kinetics, and drug delivery systems. However, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate does have some limitations. It can be toxic to cells at high concentrations, and it is not effective at stabilizing the pH of solutions at very low or very high pH values.
Orientations Futures
There are several future directions for the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in scientific research. One potential application is in the development of new drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be used to encapsulate drugs and deliver them to specific areas of the body. Another potential application is in the development of new protein purification techniques. Researchers are continuing to explore the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in protein purification, with the goal of developing more efficient and effective methods. Finally, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate could be used in the development of new enzyme inhibitors. Researchers are exploring the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate as a scaffold for the development of new enzyme inhibitors that could be used to treat a variety of diseases.
Méthodes De Synthèse
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be synthesized through a simple two-step reaction. The first step involves the reaction between triethylamine and maleic anhydride to form N,N,N-triethylethanaminium maleate. The second step involves the reaction between N,N,N-triethylethanaminium maleate and acryloyl chloride to form N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate.
Applications De Recherche Scientifique
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been used in a variety of scientific research applications, including protein purification, enzyme kinetics, and drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate is particularly useful in protein purification because it can be used to selectively precipitate proteins from a solution based on their isoelectric points. This allows researchers to isolate and purify specific proteins from complex mixtures.
Propriétés
IUPAC Name |
4-hydroxy-4-oxobut-2-enoate;tetraethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C4H4O4/c1-5-9(6-2,7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRIVQBFQVHRL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=CC(=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721248 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
CAS RN |
111754-37-1 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


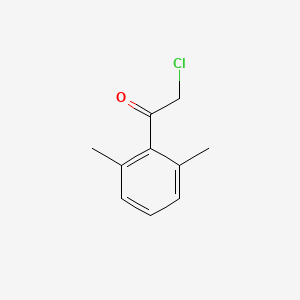
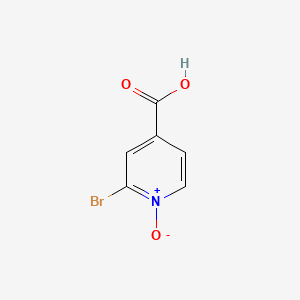
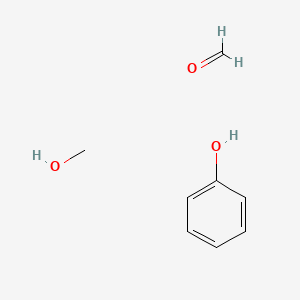
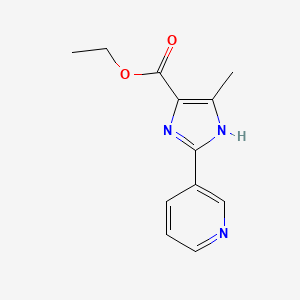
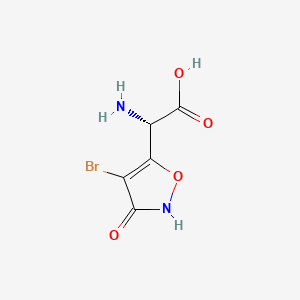

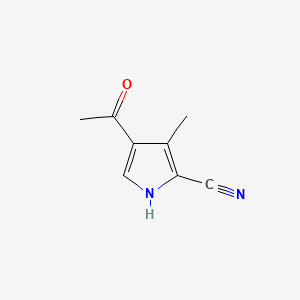
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
